molecular formula C14H16OS B7994386 2-iso-Propylphenyl-(2-thienyl)methanol

2-iso-Propylphenyl-(2-thienyl)methanol

Cat. No.: B7994386
M. Wt: 232.34 g/mol
InChI Key: QGKGGMHPMWBXEC-UHFFFAOYSA-N
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Description

2-iso-Propylphenyl-(2-thienyl)methanol is an organic compound with the molecular formula C14H16OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Propylphenyl-(2-thienyl)methanol typically involves the reaction of 2-thiophenemethanol with 2-isopropylphenyl derivatives under specific conditions. One common method is the condensation reaction, where the thiophene ring is formed through the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester . Other methods include the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often utilizes large-scale condensation reactions. These processes are optimized for high yield and purity, employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-iso-Propylphenyl-(2-thienyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-iso-Propylphenyl-(2-thienyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iso-Propylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iso-Propylphenyl-(2-thienyl)methanol is unique due to its specific combination of the thiophene ring and the 2-iso-propylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-propan-2-ylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-10(2)11-6-3-4-7-12(11)14(15)13-8-5-9-16-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKGGMHPMWBXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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